

Barlerin's Safety and Toxicity Profile: A Comparative Guide for Researchers

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Compound of Interest					
Compound Name:	Barlerin				
Cat. No.:	B207754	Get Quote			

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety and toxicity profile of **barlerin** against other well-known iridoids: catalpol, aucubin, and genipin. The information is supported by available preclinical data and detailed experimental methodologies.

Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse biological activities. **Barlerin**, an iridoid glycoside found in plants of the Barleria genus, has garnered interest for its potential therapeutic applications. Understanding its safety profile is crucial for its development as a drug candidate. This guide aims to contextualize the toxicity of **barlerin** by comparing it with other prominent iridoids.

Quantitative Toxicity Data Summary

The following table summarizes the available quantitative and qualitative toxicity data for **barlerin** and other selected iridoids. It is important to note that specific LD50 values for pure **barlerin**, catalpol, and aucubin are not readily available in the public domain. The data for **barlerin** is primarily derived from studies on extracts of Barleria prionitis, a plant rich in this compound.



Compound	Test System	Route of Administrat ion	Dose/Conce ntration	Observed Effects	Reference
Barlerin (from B. prionitis extract)	Adult Albino Rats	Oral	Up to 2.5 g/kg (alcoholic extract)	No toxic effects observed.	[1]
Mice	Oral	Up to 3000 mg/kg (iridoid-rich aqueous fraction)	No abnormalities or mortality observed over 15 days.	[1]	
Human PBMCs, HPrEC	In vitro	Various	High cell viability, non- toxic, and non- genotoxic.		
Human PC-3 cells	In vitro	IC50 determined	Selective cytotoxicity to cancer cells.	-	
Catalpol	Generalist Herbivores	-	-	More toxic than aucubin.	
Rat Ovarian Granulosa Cells	In vitro	Up to 20 μM	No cytotoxicity observed.	[2]	
Human Osteosarcom a Cells	In vitro	-	Inhibited proliferation and reduced viability.[3]		
Aucubin	Generalist Herbivores	-	-	Less toxic than catalpol.	

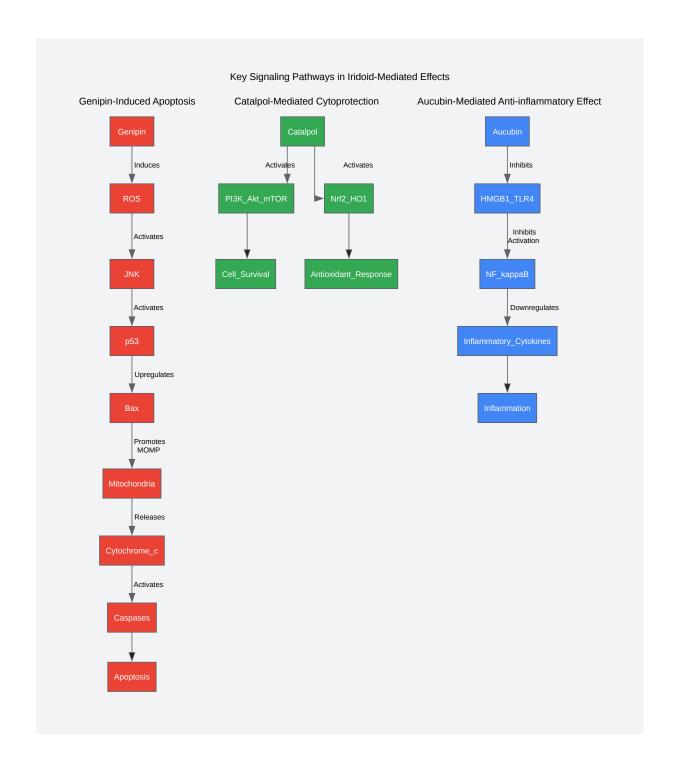


Rat Liver Ischemia- Reperfusion Model	Intraperitonea I	1, 5, and 10 mg/kg/day for 10 days	Hepatoprotec tive effects observed.	[4]	
Genipin	Mice	Oral	LD50: 510 mg/kg	-	[5][6]
Rats	-	200 mg/kg	Reported to be highly toxic.	[7]	
Human Hepatoma (Hep3B) and Rat Hepatoma (FaO) cells	In vitro	-	Induces apoptotic cell death.	[8]	
Human Leukemia K562 cells	In vitro	IC50: ~250 μΜ	Reduced cell viability and induced apoptosis.	[9]	

Signaling Pathways in Iridoid-Mediated Cytotoxicity and Protection

The biological effects of iridoids, including their potential toxicity, are mediated through various signaling pathways. The diagram below illustrates some of the key pathways implicated in the actions of catalpol, aucubin, and genipin. These pathways are often interconnected and can lead to either cell survival or apoptosis depending on the cellular context and the specific iridoid.





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